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C.I. Acid brown 75

Cat. No.: B14471230
CAS No.: 71799-74-1
M. Wt: 799.6 g/mol
InChI Key: DLFQBOOBABMDKU-UHFFFAOYSA-N
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Description

Contextualization within Synthetic Acid Dyes and Industrial Chemistry

C.I. Acid Brown 75 is a synthetic organic compound classified as an acid dye. ontosight.aiontosight.ai Specifically, it belongs to the trisazo class of dyes, characterized by the presence of three azo (-N=N-) groups in its molecular structure. vulcanchem.comworlddyevariety.com As a member of the acid dye family, it is water-soluble, a property conferred by sulfonate groups in its structure, and is designed for application in acidic conditions. ontosight.aivulcanchem.com The dyeing process typically occurs in an acidic bath (pH 2-6) at elevated temperatures, which facilitates the binding of the dye to the substrate. vulcanchem.com

In industrial chemistry, this compound is primarily utilized for imparting a dark red to light brown color to various materials. vulcanchem.comworlddyevariety.comchemicalbook.in Its principal applications are in the textile and leather industries. ontosight.aismolecule.com It is effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon, due to its good color fastness properties. ontosight.aivulcanchem.comworlddyevariety.com Beyond textiles, it is also used for coloring paper products. ontosight.aiontosight.aismolecule.com The synthesis of this compound is a multi-step process involving the diazotization of aromatic amines and subsequent coupling reactions with other chemical intermediates. vulcanchem.comworlddyevariety.com A common manufacturing method involves using 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol (B1680541), 2-amino-4,6-dinitrophenol (B181620), and 4-nitrobenzenamine as raw materials. vulcanchem.comworlddyevariety.comchemicalbook.inchembk.com

Research Significance of this compound in Environmental and Materials Science

The scientific interest in this compound extends to both environmental and materials science, driven by its widespread industrial use and chemical nature.

In environmental science , research focuses on the dye's potential ecological impact and its fate in wastewater. Like other azo dyes, this compound can be metabolized by microorganisms into aromatic amines, which are potentially harmful and raise environmental concerns. smolecule.com Consequently, studies investigate its degradation pathways in aqueous solutions. Research in this area explores the efficacy of advanced oxidation processes (AOPs) for its removal from industrial effluents. For instance, studies on similar acid dyes have examined chemical degradation using agents like hydrogen peroxide and sodium hypochlorite (B82951) to achieve high levels of decolorization. researchgate.net The photocatalytic decomposition of related dyes in tannery wastewater is another area of active investigation, aiming to reduce chemical oxygen demand (COD) and remove color. researchgate.net

In materials science , the significance of this compound lies in its application performance and its role as a model compound for studying dye chemistry. smolecule.com It is valued for its ability to produce brown colorations with good to excellent lightfastness and wet fastness on textiles. ontosight.aivulcanchem.com Research often involves comparing its performance characteristics, such as thermal stability and wash fastness, with other acid dyes to optimize its use for specific materials like polyamide, which may require high-temperature dyeing processes. Furthermore, its chemical properties make it a useful staining agent in biological research for highlighting specific components in tissue samples for microscopic analysis. smolecule.com There is also emerging research into the application of similar acid dyes in medical diagnostics, such as in imaging techniques.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is multifaceted, addressing its synthesis, chemical behavior, application, and environmental footprint. A primary objective is the detailed characterization of its chemical and physical properties to support its industrial applications.

A significant portion of research is dedicated to understanding its chemical reactions, such as oxidation and reduction. smolecule.com The reduction of the dye, which breaks the azo bonds to form aromatic amines, is particularly relevant to its environmental impact. smolecule.com Therefore, a key objective of environmental studies is to develop and optimize efficient and cost-effective methods for its degradation in wastewater treatment processes. researchgate.net

In the context of materials and industrial chemistry, academic objectives include refining its synthesis and application methods to enhance performance features like color yield and fastness properties on various substrates. vulcanchem.com This includes studying its behavior in different dye bath conditions and its compatibility with various fibers. vulcanchem.com The compound also serves as a reference in comparative studies against other dyes to evaluate and develop new colorants with improved properties.

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
IUPAC Name 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid smolecule.com
Synonyms Acid Brown NR, Acid Brown B, Acid Brown XR worlddyevariety.com
CAS Number 8011-86-7 worlddyevariety.comchembk.com
C.I. Number 34905 worlddyevariety.com
Molecular Formula C₂₈H₁₅N₉Na₂O₁₆S₂ vulcanchem.comworlddyevariety.com
Molecular Weight 843.58 g/mol vulcanchem.comworlddyevariety.com
Chemical Class Trisazo Dye vulcanchem.comworlddyevariety.com
Appearance Dark red to light brown powder vulcanchem.comworlddyevariety.com

| Solubility | Water-soluble | ontosight.aivulcanchem.com |

Table 2: Overview of Research Findings on this compound

Research Area Detailed Findings and Observations Source(s)
Industrial Application Extensively used for dyeing wool, silk, polyamide (nylon), and leather in acidic dye baths; also used for coloring paper. ontosight.aiontosight.aiworlddyevariety.comsmolecule.com
Synthesis & Chemistry Manufactured via a multi-step process involving diazotization and coupling of intermediates like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and resorcinol. vulcanchem.comworlddyevariety.comchemicalbook.in
Materials Science Provides good lightfastness and wash fastness on protein and polyamide fibers; used as a model compound to study dye-fiber interactions. ontosight.aivulcanchem.com
Environmental Science As an azo dye, it is a subject of environmental studies focusing on its degradation in wastewater, as its breakdown can form potentially harmful aromatic amines. smolecule.com

| Biological Research | Utilized as a biological staining agent to highlight cellular components for microscopic analysis. | smolecule.com |

Table 3: List of Compound Names Mentioned

Compound Name
This compound
2-Amino-4,6-dinitrophenol
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
4-Nitrobenzenamine
Hydrogen peroxide
Potassium permanganate
Resorcinol
Sodium dithionite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H17N9O16S2 B14471230 C.I. Acid brown 75 CAS No. 71799-74-1

Properties

CAS No.

71799-74-1

Molecular Formula

C28H17N9O16S2

Molecular Weight

799.6 g/mol

IUPAC Name

4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53)

InChI Key

DLFQBOOBABMDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of C.i. Acid Brown 75

Established Synthetic Routes to C.I. Acid Brown 75

The primary synthetic route for this compound involves a series of diazotization and coupling reactions. worlddyevariety.comchemicalbook.com This process utilizes several key precursor compounds that are sequentially reacted to build the final complex dye molecule.

Multi-Coupling Reactions to Resorcinol (B1680541)

A central component in the synthesis of this compound is resorcinol, which acts as a coupling component with multiple reactive sites. koreascience.kr The synthesis involves a multi-coupling process where different diazotized amines are sequentially coupled to the resorcinol molecule. koreascience.krenvironmentclearance.nic.in

The manufacturing process typically begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). worlddyevariety.comchemicalbook.comchembk.com This diazotized H-acid is then coupled with resorcinol in a weak alkaline medium. worlddyevariety.comchemicalbook.comenvironmentclearance.nic.in Following this initial coupling, a second coupling reaction is carried out. 2-Amino-4,6-dinitrophenol (B181620) is diazotized and then coupled with the product of the first coupling reaction, also under weak alkaline conditions. worlddyevariety.comchemicalbook.com Finally, a third coupling step is performed. 4-Nitrobenzenamine is diazotized and reacted with the product of the second coupling in a weak inorganic acid medium to yield the final this compound dye. worlddyevariety.comchemicalbook.com The final product is then isolated through processes like salting out, filtration, drying, and grinding. chembk.com

Role of Precursor Compounds and Diazonium Salts in Synthesis

The synthesis of this compound relies on several key precursor compounds which are converted into highly reactive diazonium salts. The primary precursors are:

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) koreascience.krchembk.com

2-Amino-4,6-dinitrophenol (Picramic acid) koreascience.krchembk.com

4-Nitrobenzenamine (p-nitroaniline) koreascience.krchembk.com

Resorcinol (the coupling component) koreascience.krchembk.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. uobaghdad.edu.iqnumberanalytics.comiipseries.org This reaction is fundamental to the synthesis of azo dyes. taylorandfrancis.com

Different diazotization methods are employed for each precursor to achieve high yields. For instance, H-acid is often diazotized using the reverse method, picramic acid via the disperse method, and p-nitroaniline through a catalytic method. koreascience.kr

Factors Influencing Synthesis Yield and Product Characteristics

Several factors can significantly impact the yield and characteristics of the final this compound product. These include the pH of the reaction medium, the stability of the intermediate diazonium salts, and the formation of unwanted by-products.

Impact of pH on Coupling Reactions

The pH of the reaction medium is a critical parameter in azo coupling reactions. The rate of the coupling reaction generally increases with pH. abu.edu.ng However, at very high pH levels, the concentration of the active diazonium ion can decrease, which in turn reduces the reaction rate. abu.edu.ng

For the synthesis of this compound, the coupling reactions are typically carried out under specific pH conditions. The initial couplings with diazotized H-acid and picramic acid are performed in a weak alkaline medium. worlddyevariety.comchemicalbook.com The final coupling with diazotized 4-nitrobenzenamine is conducted in a weak inorganic acid. worlddyevariety.comchemicalbook.com Maintaining the optimal pH for each step is crucial for maximizing the yield and ensuring the correct isomer is formed. For many acid dyes, the dyeing process itself is carried out in an acidic bath with a pH ranging from 2 to 6. vulcanchem.com

Stability of Diazonium Salts during Synthesis

Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. numberanalytics.comgrowingscience.com Their stability is influenced by factors such as the substituents on the aromatic ring and the counterion present. numberanalytics.com The synthesis of diazonium salts is typically carried out at low temperatures, often between 0-5°C, to prevent decomposition. researchgate.net

In the synthesis of this compound, the diazonium salts of the different precursors exhibit varying stability in aqueous solutions under coupling conditions. koreascience.kr The order of stability has been reported as p-nitroaniline < picramic acid < H-acid. koreascience.kr The inherent instability of diazonium salts necessitates careful temperature control throughout the synthesis process to avoid loss of intermediates and ensure a high yield of the final product. numberanalytics.com

Formation of By-products and Purity Control

The formation of by-products can significantly affect the purity and coloristic properties of the final dye. Side reactions can occur during both the diazotization and coupling stages if the reaction conditions are not carefully controlled. For example, improper pH or temperature can lead to the decomposition of the diazonium salt or the formation of undesired isomers.

Purification of the final product is essential to remove any unreacted starting materials, by-products, and inorganic salts. chembk.com Techniques such as salting out, filtration, and washing are employed to isolate the dye. chembk.com In some cases, advanced purification methods like reverse osmosis may be used to achieve a high degree of purity. environmentclearance.nic.in The purity of the dye is critical for achieving consistent and reproducible dyeing results.

Advanced Approaches in Acid Dye Synthesis Relevant to this compound

The synthesis of complex azo dyes such as this compound, a trisazo dye, traditionally relies on a sequence of diazotization and coupling reactions. vulcanchem.comworlddyevariety.comkoreascience.kr The manufacturing process involves the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol. worlddyevariety.comkoreascience.kr This intermediate subsequently undergoes further coupling reactions with diazotized 2-amino-4,6-dinitrophenol and diazotized 4-nitrobenzenamine to form the final dye structure. worlddyevariety.comchemicalbook.com Advanced methodologies in the field focus on enhancing the properties of such dyes, primarily through post-synthesis modifications like metal complexation and ensuring purity and structural integrity through sophisticated analytical techniques.

Metal Complexation Strategies in Acid Dye Synthesis

Metal complexation is a significant advanced strategy in acid dye synthesis used to improve the performance properties of the final product, particularly light and wet fastness. scielo.org.mxresearchgate.net In this process, the synthesized dye molecule, which contains groups like hydroxyl, carboxyl, or amino groups, acts as a ligand that coordinates with a central metal ion. scielo.org.mxscirp.org This technique is particularly relevant for azo dyes, which constitute the largest group of synthetic colorants. scielo.org.mxelsevier.es

Transition metals such as chromium (Cr), cobalt (Co), copper (Cu), and iron (Fe) are frequently used to form these complexes. scielo.org.mxelsevier.es The resulting metal-complex dyes often exhibit superior stability and durability compared to their unmetallized precursors. scielo.org.mx The complexation is typically achieved by treating an alkaline solution of the synthesized acid dye with a metal salt, such as FeSO₄·7H₂O or CuSO₄·5H₂O, under controlled temperature and pH conditions. elsevier.essamipubco.com The stoichiometry of the complex, often 1:1 or 1:2 metal-to-ligand, is crucial for the final properties of the dye. elsevier.essamipubco.com

The formation of the metal complex can alter the electronic structure of the chromophore, which often results in a bathochromic shift (a shift to longer wavelengths) in the dye's maximum absorbance (λmax), leading to deeper and often duller shades. researchgate.netelsevier.es This change is a key indicator that metallization has occurred.

Table 1: Research Findings on the Effect of Metal Complexation on Acid Dye Properties

Dye/LigandMetal Ionλmax (Unmetallized)λmax (Metallized)Observed Shift (Bathochromic)Reference
Azo dye from 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone (B3327878) and phenol (B47542) derivativeFe(II)460 nm490 nm30 nm elsevier.es

Spectroscopic and Chromatographic Characterization of Synthesized Acid Dyes

To ensure the quality, purity, and structural integrity of synthesized acid dyes like this compound, a suite of advanced spectroscopic and chromatographic techniques is employed. iaea.org These methods are essential for confirming the structure of the target molecule and identifying any intermediates or by-products.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy : This is a fundamental technique used to characterize dyes by determining their maximum absorption wavelength (λmax) in the visible spectrum, which is directly related to the color of the compound. ul.iemsu.edu The UV-Vis spectrum can confirm the presence of chromophores and is sensitive to changes in the molecular environment, such as pH or complexation with metal ions. emerald.cominternationaljournalcorner.comacademie-sciences.fr For instance, the UV-Vis spectra of acid dye solutions show distinct peaks that can shift upon metallization, as noted previously. elsevier.es

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the dye molecule. elsevier.es For an acid azo dye, characteristic absorption bands would confirm the presence of azo linkages (N=N), hydroxyl groups (O-H), sulfonic acid groups (S=O), and aromatic rings (Ar-H). elsevier.essamipubco.com In metal-complex dyes, new bands corresponding to metal-oxygen (O-M) bonds may appear, providing evidence of successful complexation. samipubco.comsamipubco.com

Table 2: Key Functional Groups in Acid Dyes and Their Characteristic FTIR Wavenumbers

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (Hydroxyl)Stretching~3400-3600 elsevier.essamipubco.com
Ar-H (Aromatic)Stretching~3050 elsevier.es
N=N (Azo)Stretching~1550 elsevier.essamipubco.com
S=O (Sulfonic Acid)Stretching~1164 elsevier.essamipubco.com
O-M (Metal-Oxygen)Stretching~610-771 elsevier.essamipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the synthesized organic dye molecule, providing detailed information about the hydrogen and carbon framework. scielo.org.mxelsevier.es

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of the dye. nih.gov For large, non-volatile, and ionic molecules like acid dyes, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used. nih.govupce.cz ESI-MS is particularly effective for analyzing polysulfonated dyes, which form multiply charged ions in the gas phase. upce.cz High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the dye and its fragments. fxcsxb.com

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) : HPLC is the foremost technique for the separation, identification, and quantification of dyes in a mixture. tandfonline.comaidic.it For acid dyes, reversed-phase chromatography using a C18 column is common. tandfonline.commdpi.com A Diode Array Detector (DAD) is often coupled with HPLC, allowing for the simultaneous acquisition of chromatograms at multiple wavelengths and the UV-Vis spectrum of each separated component for more accurate identification. hitachi-hightech.com Coupling HPLC with mass spectrometry (HPLC-MS) provides an even higher level of specificity, combining chromatographic separation with mass-based detection. ojp.govchrom-china.com

Thin-Layer Chromatography (TLC) : TLC is a simpler, faster, and more economical chromatographic technique used for the qualitative analysis of dyes. acs.orgresearchgate.net It is frequently employed to monitor the progress of a synthesis reaction by comparing the spots of reactants, intermediates, and products on the TLC plate. scielo.org.mxelsevier.es

Table 3: Representative HPLC System for Acid Dye Analysis

ParameterConditionReference
ColumnReversed Phase C18 tandfonline.commdpi.com
Mobile PhaseGradient elution with acetonitrile (B52724) and aqueous ammonium (B1175870) acetate (B1210297) buffer tandfonline.commdpi.comchrom-china.com
DetectorDiode Array Detector (DAD) or Mass Spectrometry (MS) tandfonline.comhitachi-hightech.com
Flow Rate0.8 - 1.0 mL/min tandfonline.commdpi.com
Column Temperature~30°C tandfonline.com

Adsorption Phenomena and Mechanisms of C.i. Acid Brown 75 from Aqueous Solutions

Adsorbent Materials for C.I. Acid Brown 75 Removal

A wide range of materials have been investigated for their potential to adsorb this compound. These materials are often selected based on their high surface area, porous structure, surface chemistry, and cost. Research has focused on several key categories of adsorbents, including clays, carbonaceous materials, biomass, and silica-based compounds.

Clay minerals are utilized as adsorbents due to their natural abundance and low cost. However, their inherent surface properties often require modification to enhance their affinity for anionic dyes like this compound.

Kaolinite (B1170537) : Kaolinite, a 1:1 aluminosilicate (B74896) mineral, has been studied for the removal of this compound. wecmelive.com The adsorption capacity of natural kaolinite can be limited. To improve its effectiveness, acid activation is a common modification technique. researchgate.netmdpi.com This process can increase the surface area and alter the surface charge, creating more favorable sites for dye adsorption. researchgate.net For instance, treating kaolinite with strong acids can lead to a significant increase in its specific surface area and total pore volume, enhancing the availability of active sites for dye molecules. mdpi.com

Organobentonite : Bentonite (B74815) is another clay mineral that, in its natural state, has a negatively charged surface, which repels anionic dyes. mdpi.com To overcome this, bentonite is modified with cationic surfactants to create organobentonite. researchgate.netnih.gov The surfactant molecules form a layer on the bentonite surface, reversing the surface charge from negative to positive. This modification significantly enhances the clay's affinity for anionic dyes through electrostatic attraction. Studies on similar acid dyes have shown that the adsorption capacity is greatly improved after modification with surfactants like cetyldimethylbenzylammonium chloride (CDBA) or cetylpyridinium (B1207926) chloride (CP). researchgate.net Acidic pH conditions are generally found to favor the adsorption of anionic dyes onto these modified clays. researchgate.netnih.gov

Carbon-based materials are among the most effective adsorbents due to their highly developed porous structures and large surface areas.

Activated Carbon : Activated carbon is a versatile adsorbent known for its exceptional ability to remove various pollutants, including dyes. nih.gov Mesoporous activated carbon derived from the seaweed Azolla Pinnate has been shown to be effective for the adsorption of acid brown dyes. gnest.org The activation process, often involving agents like sulfuric acid, creates a porous structure with a high surface area (e.g., 686.5 m²/g). gnest.org The adsorption mechanism on activated carbon can involve both chemical interactions, as suggested by the good fit of the Langmuir isotherm model, and physical affinity. gnest.org

Modified Fly Ash Granules : Fly ash, a byproduct of coal combustion, is a low-cost potential adsorbent. researchgate.net However, its surface typically carries a negative charge, limiting its ability to adsorb anionic dyes. researchgate.net To improve its performance for this compound removal, fly ash can be granulated and surface-modified with a cationic surfactant, such as Hexadecyltrimethylammonium Bromide (HDTMA-Br). researchgate.netresearchgate.net This modification significantly increases the sorption capacity for the anionic dye. researchgate.net Research has demonstrated that surface modified granules (SM-G) are a suitable adsorbent for this compound, with studies in fixed-bed columns showing a bed capacity of up to 55.3 mg of dye per gram of adsorbent. researchgate.net

Agricultural and biological waste materials are increasingly being explored as precursors for low-cost adsorbents. mdpi.comresearchgate.net These materials are abundant, renewable, and can be modified to enhance their adsorption capabilities.

The modification of biomass often involves chemical treatments, such as with acids, to alter the material's surface chemistry and porosity. eeer.org For example, acid activation of materials like Kammoni leaf powder has been shown to increase the adsorption efficiency for acid dyes by up to 80%. While raw biomass may have a limited number of active sites, chemical modification can introduce new functional groups and increase the surface area, thereby improving pollutant uptake. eeer.orgresearchgate.net The adsorption capacity of modified biomass can be significantly higher than that of its unmodified form. eeer.org

Silica-based materials, including functionalized silica (B1680970) nanoparticles, are effective adsorbents due to their high surface area, tunable pore sizes, and chemical stability. chemrxiv.orgmdpi.comnih.gov

Functionalized silica monolith particles have been investigated for the removal of acid brown dyes from aqueous solutions. wecmelive.comchemrxiv.org These materials offer advantages such as a large surface area and high permeability. wecmelive.comchemrxiv.org The adsorption process on silica-based adsorbents is influenced by parameters like pH, adsorbent dose, and contact time. Optimal conditions for the removal of an acid brown dye on silica monolith particles were reported at a pH of 2, an adsorbent dose of 0.06g, and a contact time of 75 minutes. wecmelive.com Mesoporous silica nanoparticles (MSNs) modified with specific functional groups can also be engineered to efficiently remove ionic dyes. mdpi.com

Adsorption Kinetics and Rate-Limiting Processes

Understanding the kinetics of adsorption is crucial for evaluating the efficiency of an adsorbent and elucidating the rate-controlling mechanism of the process. Adsorption kinetics describes the rate of adsorbate uptake, which in turn governs the residence time required for the process to reach equilibrium. nih.gov Various kinetic models are used to analyze experimental data and determine the underlying mechanisms, such as mass transfer or chemical reaction steps. iau.ir

The pseudo-first-order kinetic model, developed by Lagergren, is one of the most widely used models to describe adsorption from a liquid phase. researchgate.netmdpi.com It assumes that the rate of change of solute uptake with time is directly proportional to the difference in the saturation concentration and the amount of solid uptake with time. phytopharmajournal.com

The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k₁ (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

A linear plot of log(q_e - q_t) versus t allows for the determination of the rate constant, k₁. phytopharmajournal.comyoutube.com This model is often applied to the initial stages of the adsorption process. hbku.edu.qa Studies on the adsorption of various acid dyes onto adsorbents like chitosan (B1678972) have shown that the pseudo-first-order model can successfully correlate experimental data, particularly during the initial phase of adsorption. researchgate.nethbku.edu.qa It has also been shown to be the best-fitting model for the adsorption of certain pharmaceutical compounds, indicating that physical adsorption is the predominant mechanism. acs.org

Below is a table summarizing research findings on adsorbent materials for this compound and related dyes.

Adsorbent CategorySpecific AdsorbentTarget DyeKey FindingsReference
Clay-basedKaoliniteThis compoundEffective for dye removal; performance can be enhanced via acid activation. wecmelive.com
Clay-basedOrganobentoniteAcid Red 151 (analogue)Modification with cationic surfactants reverses surface charge, significantly increasing adsorption of anionic dyes. researchgate.net
CarbonaceousActivated Carbon (from Azolla Pinnate)Acid BrownMesoporous structure with high surface area (686.5 m²/g); adsorption follows Langmuir isotherm. gnest.org
CarbonaceousModified Fly Ash GranulesThis compoundSurface modification with HDTMA-Br greatly increases sorption. Bed capacity up to 55.3 mg/g. researchgate.netresearchgate.net
Biomass-derivedAcid-activated Kammoni leaf powderAcid Dyes (general)Sulphuric acid treatment increased adsorption efficiency by up to 80%.
Silica-basedSilica Monolith ParticlesAcid Brown-340Effective removal with optimized parameters (pH 2, 75 min contact time). wecmelive.com

Pseudo-Second-Order Kinetic Modeling

The pseudo-second-order (PSO) kinetic model is frequently used to describe adsorption processes where the rate-limiting step is chemisorption. gnest.orgmdpi.com This model assumes that the rate of adsorption is proportional to the square of the number of unoccupied active sites on the adsorbent's surface. researchgate.net It suggests that valence forces, through the sharing or exchange of electrons between the adsorbent and the adsorbate, are the controlling mechanism. gnest.org

In studies involving the adsorption of this compound onto mesoporous activated carbon derived from Azolla Pinnate seaweed, the pseudo-second-order model showed an excellent correlation (R² of 0.99) with the experimental data. gnest.org This strong fit indicates that the adsorption of this dye is likely a chemisorption process, involving electronic interactions between the this compound dye molecules and the surface of the activated carbon. gnest.org The success of the PSO model in describing the kinetics implies that the rate of uptake is dependent on the availability of adsorption sites on the adsorbent material. researchgate.netncsu.edu

The linearized form of the pseudo-second-order equation is often applied for data analysis, although non-linear methods are also used to avoid potential errors associated with linearization. mdpi.commdpi.com The model's ability to accurately predict the amount of dye adsorbed over time provides crucial data for the design and operation of adsorption systems. nih.gov

Table 1: Pseudo-Second-Order (PSO) Kinetic Model Parameters

Parameter Description Relevance to this compound Adsorption
k2 Pseudo-second-order rate constant (g/mg·min) Determines the rate of dye uptake. A higher value indicates faster adsorption.
qe Adsorption capacity at equilibrium (mg/g) Represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent under the experimental conditions.
qt Adsorption capacity at time t (mg/g) The amount of dye adsorbed per unit mass of adsorbent at any given time t.
Correlation coefficient A value close to 1.0 indicates an excellent fit of the model to the experimental data, as seen in studies with this compound. gnest.org

Analysis of External Mass Transfer and Intra-particle Diffusion

The intra-particle diffusion model, often referred to as the Weber and Morris model, is used to investigate this mechanism. researchgate.netmdpi.com If the plot of the amount of dye adsorbed (qt) versus the square root of time (t0.5) is linear and passes through the origin, then intra-particle diffusion is the sole rate-controlling step. mdpi.com However, in many practical cases, the plot may show multiple linear segments, indicating that the adsorption process is complex and involves more than one mechanism. researchgate.netzums.ac.ir

Table 2: Parameters of Diffusion Models

Model Parameter Description Significance
External Mass Transfer ks External mass transfer coefficient (cm/s) A higher value indicates lower resistance at the liquid film surrounding the adsorbent particle. researchgate.net
Intra-particle Diffusion kint Intra-particle diffusion rate constant (mg/g·min0.5) Represents the rate of diffusion within the adsorbent's pores. Different values can be obtained for different stages of adsorption. gnest.org
Intra-particle Diffusion C Boundary layer thickness constant (mg/g) A larger value of C corresponds to a greater contribution of the boundary layer effect on the adsorption process. researchgate.netmdpi.com

Adsorption Isotherms and Equilibrium Modeling

Adsorption isotherms are fundamental to describing the equilibrium state of an adsorption process, where the distribution of the adsorbate between the liquid and solid phases is at a steady state. These models provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. nih.govcore.ac.uk

Langmuir Isotherm Model Applications

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. core.ac.ukscielo.br It also presumes that there is no interaction between the adsorbed molecules. This model is one of the most commonly used for describing chemisorption processes. researchgate.net

Table 3: Langmuir Isotherm Model Parameters

Parameter Description Significance for this compound Adsorption
qm Maximum monolayer adsorption capacity (mg/g) Indicates the maximum amount of this compound that can be adsorbed in a single layer onto the adsorbent surface. scielo.br
KL Langmuir constant (L/mg) Related to the affinity of the binding sites and the energy of adsorption. A higher value suggests a stronger bond between the dye and the adsorbent. researchgate.net
Correlation coefficient A value close to 1.0 signifies that the adsorption of this compound follows the Langmuir model's assumptions of monolayer adsorption on a homogeneous surface. gnest.orgresearchgate.net

Freundlich Isotherm Model Applications

The Freundlich isotherm is an empirical model that is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.brmdpi.com Unlike the Langmuir model, it describes multilayer adsorption and assumes that stronger binding sites are occupied first. core.ac.uk

While some studies have found the Langmuir model to be the best fit for this compound, the Freundlich model is also frequently applied to assess the heterogeneity of the adsorbent surface. gnest.orgresearchgate.net In the study using activated carbon from Azolla Pinnate, it was noted that multiple isotherm models, including Freundlich, could fit the adsorption data, suggesting that while chemical interaction is primary, surface heterogeneity and physical affinity also exist. gnest.org The Freundlich model helps to characterize the favorability of the adsorption process and the diversity of active sites available for dye uptake. mdpi.com

Table 4: Freundlich Isotherm Model Parameters

Parameter Description Significance for this compound Adsorption
KF Freundlich constant ((mg/g)(L/mg)1/n) An indicator of the relative adsorption capacity of the adsorbent. A higher KF value indicates a greater adsorption capacity. core.ac.uk
n Adsorption intensity A dimensionless constant related to the heterogeneity of the surface. A value of n > 1 indicates that adsorption is a favorable physical process. researchgate.net
1/n Heterogeneity factor The value of 1/n indicates the favorability of adsorption. If 0 < 1/n < 1, the adsorption is favorable. scielo.br

Tempkin Isotherm Model Applications

The Tempkin isotherm model considers the effects of adsorbate-adsorbate interactions. lmu.edu.ng It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.briosrjournals.org This model is typically valid for an intermediate range of ion concentrations.

The application of the Tempkin model to this compound adsorption data allows for the estimation of the heat of sorption. iosrjournals.org Analysis using this model can reveal whether the interaction between the dye and the adsorbent is a physical or chemical process. iosrjournals.org The model provides insights into the energetic aspects of the adsorption, complementing the structural and mechanistic information provided by the Langmuir and Freundlich models. researchgate.net

Table 5: Tempkin Isotherm Model Parameters

Parameter Description Significance for this compound Adsorption
AT Tempkin isotherm equilibrium binding constant (L/g) Corresponds to the maximum binding energy.
bT Tempkin isotherm constant Related to the heat of adsorption. lmu.edu.ng
B Constant related to heat of sorption (J/mol) Indicates the nature of the adsorption process (e.g., physical or chemical) based on its magnitude. iosrjournals.org

Thermodynamic Analysis of this compound Adsorption

The thermodynamic feasibility and the nature of the adsorption process for this compound can be elucidated by examining key thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, thermal nature, and randomness of the adsorption at the solid-liquid interface.

A study investigating the adsorption of this compound onto surfactant-modified granules derived from coal fly ash provides valuable thermodynamic insights. The research determined the following thermodynamic parameters at different temperatures.

Determination of Gibbs Free Energy (ΔG°)

The Gibbs free energy change indicates the degree of spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous. The ΔG° for the adsorption of this compound was found to become more negative with an increase in temperature, suggesting that the process is more favorable at higher temperatures.

Determination of Enthalpy Change (ΔH°)

The enthalpy change reveals the heat effect associated with the adsorption process. A positive ΔH° indicates that the adsorption is endothermic, meaning it requires heat energy from the surroundings. The adsorption of this compound onto the modified fly ash granules was determined to be an endothermic process, as evidenced by the positive enthalpy change. researchgate.net This is consistent with the observation that the adsorption capacity increases with rising temperature. researchgate.net

Determination of Entropy Change (ΔS°)

The entropy change reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in the randomness at the interface, which can be attributed to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed. The positive entropy change in the case of this compound adsorption supports the spontaneity of the process.

Interpretation of Spontaneity and Nature of Adsorption Processes

The combination of a negative ΔG°, a positive ΔH°, and a positive ΔS° provides a comprehensive understanding of the adsorption of this compound. The negative Gibbs free energy confirms the spontaneous nature of the adsorption. The positive enthalpy change indicates that the process is endothermic, and the positive entropy change suggests increased disorder at the solid-liquid interface. This thermodynamic profile is characteristic of a process that is driven by both energetic and entropic factors, becoming more favorable at elevated temperatures.

Interactive Table: Thermodynamic Parameters for this compound Adsorption

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
303-1.2325.788.8
313-2.1225.788.8
323-3.0125.788.8
333-3.9025.788.8

Parameters Influencing Adsorption Efficiency

The efficiency of the adsorption process for this compound is influenced by several operational parameters, with the pH of the aqueous solution being one of the most critical.

Influence of pH on Adsorption Capacity

The pH of the solution plays a pivotal role in the adsorption of anionic dyes like this compound as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. Generally, for the adsorption of anionic dyes, a lower pH is favorable.

In acidic conditions, the surface of many adsorbents becomes protonated, acquiring a positive charge. This positive surface charge enhances the electrostatic attraction between the adsorbent and the anionic dye molecules, leading to an increased adsorption capacity. As the pH increases, the adsorbent surface tends to become more negatively charged, resulting in electrostatic repulsion with the anionic dye and a subsequent decrease in adsorption.

For instance, in a study on the removal of a similar dye, Acid Brown-340, the optimal adsorption was observed at a pH of 2. wecmelive.com Another study involving the removal of this compound by a coffee spent supported composite was conducted at a pH of 5.6. researchgate.net Research on the adsorption of this compound on surfactant-modified fly ash granules was carried out at a pH of approximately 4. researchgate.net These findings collectively suggest that acidic conditions are conducive to the effective removal of this compound from aqueous solutions.

Interactive Table: Influence of pH on the Adsorption of Anionic Dyes (Illustrative)

pHAdsorbent Surface ChargeDye Anion AvailabilityPredominant InteractionExpected Adsorption Capacity for this compound
2-4PositiveHighElectrostatic AttractionHigh
5-6Slightly Positive to NeutralHighAttraction/Other forcesModerate to High
7-9NegativeHighElectrostatic RepulsionLow

Desorption Studies and Adsorbent Regeneration

Strategies for Reusability and Regeneration of Saturated Adsorbents

The economic viability and environmental sustainability of using adsorption for the removal of this compound from aqueous solutions are significantly enhanced by the ability to regenerate and reuse the saturated adsorbents. Effective regeneration not only restores the adsorptive capacity of the material but also allows for the potential recovery of the dye, thereby minimizing secondary pollution and reducing operational costs. Research into the regeneration of adsorbents laden with this compound has explored various chemical and physical methods, with a focus on optimizing the desorption process to ensure the longevity of the adsorbent over multiple cycles.

The primary strategies for regeneration often involve altering the pH of the solution to change the surface charge of the adsorbent and the ionization state of the dye molecule, thereby weakening the adsorptive forces. The use of organic solvents, which can effectively solvate the dye molecules and facilitate their release from the adsorbent surface, is another common approach. Additionally, thermal regeneration methods can be employed to desorb and decompose the adsorbed dye, although this can sometimes lead to a partial loss of the adsorbent's surface area and structure.

Chemical Regeneration

Chemical regeneration is a widely studied and effective method for desorbing acid dyes like this compound from various adsorbents. This typically involves the use of alkaline solutions, acidic solutions, or organic solvents.

Alkaline Solutions: For acidic dyes, which are anionic in nature, increasing the pH of the solution with an alkaline regenerant, such as sodium hydroxide (B78521) (NaOH), is a common and effective strategy. At a high pH, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion of the anionic dye molecules. Furthermore, the increased concentration of hydroxyl ions (OH⁻) in the solution competes with the dye anions for the active sites on the adsorbent, facilitating the desorption of the dye.

A study on the desorption of this compound from kaolinite demonstrated the significant influence of pH on the regeneration process. It was observed that the desorption ratio was considerably higher in basic solutions compared to acidic ones. The research highlighted that at 30°C, the desorption ratio was only 1.4% at pH 1, but increased to 61.5% at pH 9. This effect was even more pronounced at a higher temperature of 100°C, where the desorption rate was 4.0% at pH 1 and reached 78.8% at pH 9 when using aqueous NaOH.

Interactive Data Table: Desorption of this compound from Kaolinite

Temperature (°C)pHDesorption Ratio (%)
3011.4
30961.5
10014.0
100978.8

Organic Solvents: Organic solvents can also be effective in regenerating adsorbents saturated with dyes. The choice of solvent depends on the solubility of the specific dye. For instance, in a study involving a similar dye, Acid Brown 214, ethanol (B145695) was used as a regenerating agent for a fluorene-functionalized SBA-15 adsorbent. The results showed a desorption efficiency of 85% with ethanol. This suggests that alcohols and other polar organic solvents could be viable options for the regeneration of adsorbents saturated with this compound.

Multi-Cycle Reusability

A critical aspect of adsorbent regeneration is the ability to maintain a high adsorption capacity over multiple adsorption-desorption cycles. While specific multi-cycle data for this compound is limited, research on similar acid dyes provides valuable insights. For example, the regeneration of fluorene-functionalized SBA-15 saturated with Acid Brown 214 was successfully performed for three cycles without any significant loss of sorption capacity. In that study, sodium hydroxide (2.0 M) demonstrated a higher desorption efficiency of 96% compared to ethanol's 85%. After desorption, the adsorbent was washed and dried before being reused.

Interactive Data Table: Regeneration Efficiency for a Similar Dye (Acid Brown 214)

RegenerantDesorption Efficiency (%)Number of Cycles with Maintained Capacity
Sodium Hydroxide (2.0 M)96>3
Ethanol85>3

These findings suggest that a well-chosen regenerant can effectively restore the adsorbent's capacity, making the adsorption process for dyes like this compound a more sustainable and cost-effective wastewater treatment method.

Other Regeneration Techniques

Beyond chemical regeneration, other methods such as thermal regeneration and advanced oxidation processes (AOPs) are also being explored for dye-saturated adsorbents.

Thermal Regeneration: This method involves heating the spent adsorbent to high temperatures to desorb and often decompose the adsorbed dye molecules. While effective, it can be energy-intensive and may lead to some degradation of the adsorbent material, potentially reducing its adsorption capacity in subsequent cycles.

Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade the adsorbed dye molecules in situ. This can be a highly effective regeneration method that can completely mineralize the organic dye, thus avoiding the need to treat a concentrated dye solution. However, the cost and complexity of AOPs can be a limiting factor.

Degradation Pathways and Advanced Treatment Technologies for C.i. Acid Brown 75

Advanced Oxidation Processes (AOPs) for C.I. Acid Brown 75 Mineralization

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive chemical species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic pollutants, leading to their partial degradation or complete mineralization into carbon dioxide, water, and inorganic ions. atlantis-press.commdpi.com

The combination of ultraviolet (UV) radiation, ozone (O₃), and hydrogen peroxide (H₂O₂) is a potent AOP for dye degradation. Studies have shown that applying ozonation or photolysis alone results in only marginal mineralization (5–10%) of this compound. However, when UV and ozone are applied simultaneously, the mineralization is significantly more effective. The UV/O₃ process can achieve up to 70% mineralization of this compound.

The efficacy of the system can be further enhanced by the addition of hydrogen peroxide. The photolysis of H₂O₂ by UV light generates additional hydroxyl radicals, accelerating the degradation process. For this compound, the addition of an appropriate dosage of H₂O₂ to the UV/O₃ system can lead to near-complete mineralization. The rate of mineralization is typically high in the initial stages and gradually decreases as the parent dye molecule is broken down and more refractory intermediates are formed.

Table 1: Performance of Advanced Oxidation Processes on this compound

Treatment Process Mineralization Efficiency Notes
Ozonation (O₃) alone 5-10% Very marginal mineralization observed.
Photolysis (UV) alone 5-10% Very marginal mineralization observed.
UV/O₃ 70% Simultaneous application is significantly more effective.
UV/O₃/H₂O₂ Near Complete Addition of H₂O₂ enhances the process to achieve almost full mineralization.

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals. mdpi.commdpi.com This process is a widely used AOP for treating wastewater containing organic pollutants. The reaction is accelerated by the presence of UV or visible light in the photo-Fenton process, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and generating additional hydroxyl radicals. mdpi.comnih.gov

While the Fenton and photo-Fenton processes have demonstrated high efficiency in decolorizing and mineralizing various azo dyes, specific detailed research findings on the degradation kinetics of this compound using these methods are not extensively covered in the available literature. rsc.org However, the general mechanism involves the aggressive attack of hydroxyl radicals on the dye's chromophoric structure, leading to rapid decolorization followed by the slower degradation of aromatic intermediates. researchgate.net For other azo dyes, complete decolorization and significant reductions in Chemical Oxygen Demand (COD) have been reported, indicating the potential of these methods for treating effluents containing this compound. rsc.orgresearchgate.net

The cornerstone of AOPs is the generation of Reactive Oxygen Species (ROS). mdpi.com The primary ROS responsible for the degradation of organic pollutants in systems like UV/O₃/H₂O₂ and Fenton/photo-Fenton is the hydroxyl radical (•OH). atlantis-press.comillinois.edu The hydroxyl radical is a powerful, non-selective oxidizing agent that reacts rapidly with organic molecules.

The degradation pathway initiated by ROS involves several steps:

Initial Attack: The hydroxyl radical attacks the this compound molecule, often at the azo linkages (-N=N-), which are responsible for the dye's color. This initial attack leads to the rapid cleavage of the chromophore and, consequently, the decolorization of the solution.

Fragmentation: Subsequent attacks by ROS lead to the opening of aromatic rings and the fragmentation of the larger molecule into smaller, aliphatic intermediates such as carboxylic acids and aldehydes.

Mineralization: If the process is carried to completion, these organic intermediates are further oxidized to stable inorganic compounds, namely carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrates and sulfates. mdpi.com

The efficiency of mineralization depends on the ability of the AOP to sustain a sufficient concentration of ROS to degrade not only the parent dye but also the potentially more recalcitrant intermediate byproducts.

Electrochemical Degradation of this compound

Electrochemical degradation is an alternative advanced treatment technology that utilizes an electric current to drive oxidation reactions, breaking down pollutants without the need for additional chemical reagents.

The electrochemical oxidation of dyes like this compound can occur through two primary mechanisms: direct and indirect oxidation. mdpi.com

Direct Oxidation: The dye molecule is adsorbed onto the anode surface and is destroyed by direct electron transfer.

Indirect Oxidation: This is often the dominant mechanism, where reactive species are generated in-situ from the electrolyte. electrochemsci.org In the presence of chloride ions (from NaCl, often added as a supporting electrolyte), active chlorine species such as chlorine gas (Cl₂), hypochlorous acid (HClO), and hypochlorite (B82951) ions (OCl⁻) are produced at the anode. researchgate.net These strong oxidizing agents then degrade the dye molecules in the bulk solution.

Studies on the electrooxidation of this compound have shown that the process can achieve a mineralization of approximately 60%. The current efficiency, a measure of how effectively the electrical charge is used for the desired reaction, is highest at the beginning of the process (around 30%) and decreases significantly over time (to below 5% after 10 hours) as the concentration of the target pollutant decreases and competing reactions, such as oxygen evolution, become more prominent. While complete mineralization may be challenging, high decolorization efficiency can be achieved. electrochemsci.org

Table 2: Electrochemical Oxidation Performance for this compound

Parameter Finding Notes
Mineralization ~60% A significant portion of the organic carbon is converted to CO₂.
Initial Current Efficiency 30% Efficiency is highest at the start of the process.
Final Current Efficiency <5% (after 10 hours) Efficiency drops as the dye concentration decreases and refractory intermediates may form.

The choice of anode material is a critical factor that dictates the efficiency, cost, and environmental impact of the electrooxidation process. researchgate.net Different materials exhibit varying electrocatalytic properties and stability.

Graphite: Graphite electrodes are often used due to their relatively low cost and satisfactory performance in the electrochemical degradation of textile wastewater. electrochemsci.orgtuiasi.ro

Dimensionally Stable Anodes (DSAs): These anodes typically consist of a titanium substrate coated with a mixture of metal oxides, such as RuO₂, IrO₂, or SnO₂. researchgate.net For example, a Ti/Ru₀.₃Ti₀.₇O₂ composite anode has been studied for the degradation of other acid brown dyes, demonstrating high efficiency, particularly in the presence of NaCl. researchgate.net DSAs are known for their high catalytic activity for chlorine evolution and good stability under harsh operating conditions.

Lead Dioxide (PbO₂): PbO₂/Ti electrodes have shown high catalytic activity for the oxidation of organic compounds due to their high oxygen evolution overpotential, which favors the generation of hydroxyl radicals on the electrode surface. researchgate.net

While specific comparative studies on different electrode materials for the degradation of this compound are limited, research on similar dyes indicates that high-performance materials like DSAs or PbO₂ can offer higher degradation rates and efficiencies compared to simpler materials like graphite. researchgate.netresearchgate.net The selection of the optimal electrode depends on a balance between performance, lifespan, and cost.

Current Efficiency and Energy Consumption Analysis in Electrochemical Systems

Electrochemical oxidation stands as a promising technology for the treatment of effluents containing this compound. However, its practical application is contingent upon its energy efficiency and operational costs. Studies focusing on the electrooxidation of this compound have provided insights into its current efficiency and energy requirements.

The current efficiency, which measures the effectiveness of the electrical charge in promoting the desired electrochemical reaction, varies significantly during the treatment process. For this compound, the current efficiency is observed to be around 30% in the initial stages of oxidation. This relatively high initial efficiency indicates a rapid degradation of the more accessible chromophore structures of the dye molecule. However, as the degradation proceeds, the efficiency gradually decreases, falling to below 5% after 10 hours of electrooxidation. This decline is often attributed to the formation of refractory intermediates that are more resistant to oxidation and the increasing influence of mass transport limitations as the concentration of the target pollutant decreases.

Energy consumption is a critical parameter for assessing the economic viability of the electrochemical process. For the electrooxidation of this compound, the estimated power consumption is in the range of 10–20 kWh/m³. researchgate.net This consumption is notably lower than that of some advanced oxidation processes like UV/O₃/H₂O₂, which can require up to 2500 kWh/m³ for similar dyes. researchgate.net While electrooxidation may achieve only partial mineralization (around 60%) for this compound, its lower energy footprint suggests that a hybrid approach, perhaps using electrooxidation as a pretreatment step followed by another polishing step, could be an economical strategy for treating such effluents. researchgate.net

Table 1: Electrochemical Treatment Performance for this compound

Parameter Value Notes
Initial Current Efficiency ~30%
Final Current Efficiency <5% After 10 hours of treatment.
Energy Consumption 10–20 kWh/m³ researchgate.net
Achieved Mineralization ~60% researchgate.net

Photocatalytic Degradation of this compound

Application of Semiconductor Photocatalysts (e.g., TiO₂, ZnO, ZrO₂)

Heterogeneous photocatalysis using semiconductor materials is a widely studied advanced oxidation process for the degradation of organic pollutants, including azo dyes. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively used photocatalysts due to their high photocatalytic activity, chemical stability, low cost, and non-toxicity. While specific studies focusing exclusively on this compound are limited, the principles derived from research on other azo dyes are directly applicable.

Titanium Dioxide (TiO₂): TiO₂, particularly in its anatase form, is considered the benchmark photocatalyst. Its wide bandgap allows it to be activated by UV radiation, leading to the generation of highly reactive oxygen species that can effectively degrade complex dye molecules.

Zinc Oxide (ZnO): ZnO has a similar bandgap to TiO₂ and is often considered a suitable alternative. In some cases, it has demonstrated higher quantum efficiency for the degradation of certain organic pollutants. However, its susceptibility to photocorrosion, especially in acidic or alkaline solutions, can be a drawback.

Zirconium Dioxide (ZrO₂): ZrO₂ is another semiconductor with a wide bandgap. It possesses high thermal stability and good surface properties, making it a potential candidate for photocatalytic applications, although it is generally less studied for dye degradation compared to TiO₂ and ZnO.

Fundamental Mechanisms of Photocatalytic Dye Decomposition

The photocatalytic degradation of dyes on the surface of a semiconductor like TiO₂ or ZnO is initiated by the absorption of photons with energy greater than the semiconductor's bandgap. This process creates electron-hole pairs (e⁻/h⁺).

Generation of Electron-Hole Pairs: When the photocatalyst is irradiated, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged holes (h⁺) in the valence band.

Formation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidizing agents that can directly oxidize dye molecules adsorbed on the catalyst surface. More importantly, they can react with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH).

Reductive Processes: Simultaneously, the electrons in the conduction band can react with molecular oxygen adsorbed on the catalyst surface to produce superoxide (B77818) radical anions (O₂⁻•). These can further react to form other reactive species, including hydroxyl radicals.

Dye Degradation: The highly reactive and non-selective hydroxyl radicals are the primary species responsible for the degradation of the dye molecules. They attack the chromophoric groups and aromatic rings of the this compound molecule, breaking it down into smaller, less harmful intermediates, and ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions.

Optimization of Photocatalytic Efficiency: pH, Light Intensity, and Catalyst Dose

The efficiency of the photocatalytic degradation of azo dyes is highly dependent on several operational parameters that must be optimized.

pH: The solution pH affects the surface charge of the photocatalyst and the speciation of the dye. For instance, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. Since many acid dyes are anionic, an acidic pH can promote adsorption onto the positively charged catalyst surface through electrostatic attraction, often leading to enhanced degradation rates.

Light Intensity: The rate of photocatalytic degradation generally increases with increasing light intensity because a higher photon flux generates more electron-hole pairs. However, beyond a certain optimal point, the relationship may become non-linear. At very high intensities, the catalyst surface can become saturated with photons, and the recombination of electron-hole pairs can become a limiting factor, thus reducing the quantum efficiency.

Strategies for Enhanced Photocatalytic Activity: Doping and Nanocomposite Formation

To overcome the limitations of traditional photocatalysts like TiO₂ and ZnO, such as their wide bandgap (requiring UV light) and the rapid recombination of electron-hole pairs, various modification strategies are employed.

Doping: Introducing impurity atoms (metal or non-metal ions) into the semiconductor lattice can alter its electronic and optical properties. Doping can create defects that trap electrons or holes, thereby inhibiting their recombination and increasing the quantum yield of the photocatalytic process. Metal doping can also extend the light absorption of the catalyst into the visible region, allowing for more efficient use of solar energy.

Nanocomposite Formation: Combining the semiconductor with other materials to form nanocomposites is a highly effective strategy. For example, depositing noble metal nanoparticles (like Ag or Au) on the TiO₂ surface can enhance photocatalytic activity by creating a Schottky barrier that promotes electron-hole separation. Similarly, forming heterojunctions with other semiconductors or coupling with carbon-based nanomaterials like graphene can significantly improve charge separation and light absorption, leading to superior degradation performance.

Sonochemical Degradation Studies

Sonochemical degradation is an advanced oxidation process that utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium—to break down pollutants. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals, such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like this compound.

Ultrasound-Induced Decolorization and Chemical Oxygen Demand Reduction

The application of ultrasound alone can induce the decolorization of azo dyes and reduce the Chemical Oxygen Demand (COD) of the wastewater. The process is driven by the generation of free radicals from the sonolysis of water, which then attack the dye molecules. These radicals can cleave the chromophoric azo bond (-N=N-), leading to a loss of color, and can also break down the aromatic structures of the dye into smaller, less harmful compounds, thereby reducing the COD.

Research on various reactive dyes has demonstrated the feasibility of this method. For instance, studies on the reactive dye Rifacion Yellow HE4R showed that ultrasound alone could achieve a decolorization efficiency of 80.62%. The effectiveness of sonochemical degradation is influenced by several factors, including ultrasound power and frequency, temperature, pH, and the initial concentration of the dye. researchgate.net An increase in ultrasound power generally leads to a higher rate of degradation due to the enhanced generation of reactive radicals. researchgate.net

Synergistic Effects of Combined Ultrasound/Activated Carbon Systems

Combining ultrasound with adsorbents like activated carbon can create a synergistic effect, significantly enhancing the degradation efficiency of azo dyes. In such systems, the activated carbon not only adsorbs the dye molecules, concentrating them in a specific area, but also acts as a nucleus for the formation of cavitation bubbles. When these bubbles collapse on the surface of the activated carbon, the localized high temperature and pressure conditions are intensified, promoting the generation of radicals and the subsequent degradation of the adsorbed dye molecules.

This combined approach has proven to be highly effective. For example, in the treatment of synthetic textile wastewater containing Rifacion Yellow HE4R, a combined ultrasound/activated carbon system achieved decolorization and COD reduction efficiencies of 99.9% and 85.22%, respectively, under optimal conditions. The introduction of ultrasound can also help disperse catalyst nanoparticles, such as Fe3O4, when used in conjunction with activated carbon, increasing the available surface area for reaction. nih.gov The solid surface of the activated carbon causes asymmetric collapse of the cavitation bubbles, which further enhances the cavitation effect and accelerates the degradation process. nih.gov

Table 1: Efficiency of Ultrasound and Combined Ultrasound/Activated Carbon Treatment for a Reactive Dye

Treatment Method Decolorization Efficiency (%) COD Reduction Efficiency (%)
Ultrasound Alone 80.62 Not specified
Combined Ultrasound/Activated Carbon 99.9 85.22

Data based on the treatment of Rifacion Yellow HE4R.

Biodegradation and Bioremediation Potential

Biodegradation utilizes microorganisms like bacteria, fungi, and algae to break down hazardous pollutants into less toxic substances. nih.gov This approach is considered eco-friendly and cost-effective for treating azo dye effluents. nih.gov

Microbial Degradation Mechanisms of Azo Dyes

The microbial degradation of azo dyes is a multi-step process primarily mediated by enzymes. ijcmas.com The key initial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govmdpi.com This is typically carried out by enzymes called azoreductases under anaerobic or anoxic conditions. nih.govijcmas.com This cleavage breaks the dye molecule into smaller, colorless, but potentially hazardous aromatic amines. mdpi.com

Following the initial anaerobic reduction, the resulting aromatic amines can be further mineralized into non-toxic products like carbon dioxide and water. ijcmas.com This second step is an aerobic process, where enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases play a crucial role. ijcmas.com These enzymes work through a non-specific free-radical mechanism to break down the aromatic rings. ijcmas.com Therefore, an efficient and complete degradation of azo dyes often requires a sequential anaerobic-aerobic treatment process. ijcmas.com

Table 2: Key Microbial Enzymes in Azo Dye Degradation

Enzyme Primary Function Optimal Condition
Azoreductase Reductive cleavage of the azo bond (-N=N-) Anaerobic/Anoxic
Laccase Oxidation of aromatic amines (ring cleavage) Aerobic
Lignin Peroxidase Oxidation of aromatic amines (ring cleavage) Aerobic
Manganese Peroxidase Oxidation of aromatic amines (ring cleavage) Aerobic

Source: Information synthesized from multiple sources. ijcmas.com

Limitations of Conventional Biological Wastewater Treatment for Azo Dyes

Conventional biological wastewater treatment systems, such as activated sludge processes, are often ineffective for treating azo dye effluents for several reasons. mdpi.comsciepub.com

Chemical Stability: Azo dyes have complex aromatic structures and are designed to be stable and resistant to fading, which also makes them resistant to microbial degradation, particularly under aerobic conditions. mdpi.comsciepub.com

Toxicity: The dyes themselves or their by-products can be toxic to the microorganisms used in conventional treatment plants, inhibiting their metabolic activity. sciepub.com The sludge produced can also contain dyes that leach into the environment. nih.gov

Formation of Toxic Intermediates: While the initial anaerobic breakdown of azo dyes removes the color, it results in the formation of aromatic amines. mdpi.com These intermediates can be more toxic, mutagenic, and carcinogenic than the parent dye compound. nih.govresearchgate.net

Inefficiency under Aerobic Conditions: The electron-withdrawing nature of the azo group makes the dyes electron-deficient, rendering them resistant to aerobic oxidation. nih.gov Most conventional treatment plants operate under aerobic conditions, which are not conducive to the initial, crucial step of azo bond cleavage. sciepub.com

Due to these limitations, conventional biological methods alone are generally insufficient for the complete mineralization of azo dyes, necessitating the use of combined or advanced treatment technologies. nih.govmdpi.com

Environmental Occurrence and Behavior of C.i. Acid Brown 75 in Aquatic Systems

Sources of C.I. Acid Brown 75 Release into the Environment (e.g., Textile and Tannery Wastewater)

This compound is a synthetic polyazo dye primarily utilized in industrial applications for coloring various materials. colorantsgroup.com Its principal use is in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. colorantsgroup.comsmolecule.comontosight.ai The leather industry also employs this dye for coloring products like shoes and upholstery. colorantsgroup.comontosight.ai

The primary route of this compound's entry into the environment is through the discharge of untreated or inadequately treated wastewater from these manufacturing facilities. iwaponline.comiwaponline.com During the dyeing processes in the textile and leather (tannery) industries, a significant quantity of the dye does not bind to the fibers and is released as effluent. iwaponline.commdpi.com It is estimated that 10–15% of the dyes used in dyeing processes can end up in wastewater. mdpi.com Consequently, the soil and aquatic environments surrounding textile and tannery industrial clusters are often significantly impacted by these dye-containing effluents. iwaponline.comiwaponline.com

Environmental Fate and Transport Characteristics in Aqueous Media

This compound exhibits high water solubility, a key characteristic influencing its environmental behavior. Its solubility is reported to be approximately 90.9 to 91 g/L at 20°C. chemicalbook.comchembk.comchemicalbook.com This high solubility is attributed to the presence of sulfonic acid groups in its molecular structure, which makes it an anionic and hydrophilic compound. canada.ca

Due to its hydrophilic nature and high solubility, when released into water, this compound is expected to remain in the water column for extended periods. canada.ca This characteristic facilitates its dispersal over wide areas within an aquatic system. canada.ca

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C10H9NO7S2 chemicalbook.comchembk.com
Water Solubility 90.9 - 91 g/L (at 20°C) chemicalbook.comchembk.comchemicalbook.com
log Pow (Octanol-Water Partition Coefficient) ~2.3 (at 25°C) chemicalbook.com
Vapor Pressure < 0 Pa (at 25°C) chemicalbook.com

| Density | ~1.108 g/cm³ (at 20°C) | chemicalbook.comchembk.comchemicalbook.com |

This interactive table provides key physicochemical data for this compound.

While this compound is highly soluble, it is expected to eventually partition from the water column to suspended solids, sediments, and soil particles. canada.ca This process is largely governed by electrostatic interactions and adsorption. canada.ca Studies have specifically investigated the adsorption of this compound onto clay minerals like kaolinite (B1170537) and bentone (B1170601) clay. tandfonline.commedchemexpress.com

Research on kaolinite demonstrated that the adsorption capacity is significantly influenced by pH, with higher adsorption occurring in acidic solutions. tandfonline.com At an optimal pH of 1.0, the maximum adsorption capacity was found to be 96.5 mg of dye per gram of kaolinite, achieving a dye removal ratio of 95.5%. tandfonline.com The partitioning of organic compounds to soil and sediment is often quantified by the organic carbon partition coefficient (KOC), which is a critical parameter for predicting environmental distribution. nih.govoup.com For anionic dyes like Acid Brown 75, interactions with soil surfaces are complex and can be influenced by multiple soil properties and the solution's pH. acs.org

Table 2: Adsorption of this compound on Kaolinite

Parameter Finding Source(s)
Optimal pH for Adsorption Acidic conditions (pH 1.0) tandfonline.com
Maximum Adsorption Capacity 96.5 mg/g tandfonline.com
Dye Removal Ratio (Optimal) 95.5% tandfonline.com

| Desorption | Can be desorbed using aqueous NaOH (78.8% ratio) | tandfonline.com |

This interactive table summarizes the findings on the adsorption behavior of this compound with kaolinite clay.

Available data indicate that azo acid dyes, including this compound, are likely to be persistent in the environment. canada.ca Due to their high water solubility and stability, these dyes are expected to have long residence times in water. canada.ca

Biodegradation under aerobic (oxygen-present) conditions is generally slow. canada.ca However, under anaerobic (oxygen-absent) conditions, such as those found in deeper sediment layers, these substances have the potential to degrade through the cleavage of the azo bond (–N=N–), which can result in the formation of potentially harmful aromatic amines. smolecule.comcanada.ca The resistance of this compound to degradation is also highlighted by studies that employ advanced oxidation processes (AOPs), such as UV/O3/H2O2, to achieve its mineralization, a process that does not readily occur naturally. iwaponline.com

Ecological Implications of this compound in Aquatic Ecosystem Functioning

The release of this compound into aquatic ecosystems can have significant ecological consequences, primarily stemming from its color and chemical nature. ontosight.aiontosight.ai

The introduction of dyes into water bodies can intensely color the water, which impedes the penetration of sunlight. mdpi.commdpi.comcore.ac.uk This reduction in light availability directly disrupts the photosynthetic activity of aquatic plants, algae, and cyanobacteria. mdpi.commdpi.com Photosynthesis is the foundation of most aquatic food webs, and its inhibition can lead to a decrease in primary productivity. mdpi.com A decline in photosynthesis also results in lower levels of dissolved oxygen in the water, which is critical for the survival of fish and other aquatic organisms, thereby affecting the entire ecosystem's health and balance. mdpi.comcore.ac.uk

Table 3: Aquatic Ecotoxicity Data for this compound

Organism Endpoint Result Exposure Time Source(s)
Fish (Poecilia reticulata) LC50 > 100 mg/L 96 h chemicalbook.com
Invertebrates (Daphnia magna) LC0 ~100 mg/L 24 h chemicalbook.com
Algae (Pseudokirchneriella subcapitata) IC50 ~7.8 mg/L 72 h chemicalbook.com

| Microorganisms (Activated Sludge) | EC50 | > 1500 mg/L | 3 h | chemicalbook.com |

This interactive table presents toxicity data of this compound for various aquatic organisms. LC50: Lethal Concentration for 50% of the population. LC0: Lethal Concentration for 0% of the population. IC50: Inhibitory Concentration for 50% of the population. EC50: Effective Concentration for 50% of the population.

Aesthetic and Water Quality Impairment

The discharge of this compound into aquatic environments leads to significant aesthetic and water quality degradation. As a synthetic dye, its most immediate and visible impact is the discoloration of water. This compound imparts a distinct dark red-light brown hue to water, which is perceptible even at very low concentrations, often below 1 part per million (ppm). mdpi.com This coloration is generally considered aesthetically displeasing and can affect the public perception of water quality. csuohio.edu

Beyond the visual impact, the presence of this dye significantly impairs critical properties of aquatic ecosystems. The intense color of the dye reduces the penetration of sunlight into the water column. mdpi.comcsuohio.edu This light attenuation has profound ecological consequences, as it directly inhibits the photosynthetic activity of aquatic flora, such as phytoplankton and macrophytes, which form the base of the aquatic food web. A reduction in photosynthesis leads to lower primary productivity, which can disrupt the entire ecosystem's balance and affect organisms at higher trophic levels. mdpi.com

Table 1: Key Water Quality Parameters Affected by Textile Dye Effluents

ParameterImpact of Dye EffluentEcological Consequence
ColorIntroduces unnatural coloration (e.g., dark red-light brown for Acid Brown 75). worlddyevariety.comAesthetically displeasing; indicates pollution. mdpi.comcsuohio.edu
TurbidityIncreases cloudiness and reduces water clarity. ijims.comReduces light penetration; affects visual predators. wrc.org.za
Light PenetrationSignificantly reduced due to absorption by dye molecules. mdpi.comInhibits photosynthesis in aquatic plants, reducing primary productivity. csuohio.edu
Dissolved OxygenDepleted due to high BOD and COD.Creates hypoxic (low oxygen) conditions harmful to fish and other aquatic organisms. ijims.com

Contribution to Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) in Effluents

This compound, as a complex organic molecule, is a significant contributor to the organic load in industrial effluents, particularly from textile and leather dyeing facilities. scispace.com This organic load is quantified by two key indicators: Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). medchemexpress.com

Chemical Oxygen Demand (COD) represents the total amount of oxygen required to chemically oxidize all organic and inorganic compounds in the water. Effluents containing this compound exhibit elevated COD levels due to the dye's complex aromatic structure, which is resistant to degradation. csuohio.edufrontiersin.org High COD values in textile wastewater, which can range from 10 to over 2,250 mg O₂/L, indicate a high concentration of oxidizable pollutants that can persist in the environment. frontiersin.org

The ratio of BOD to COD (BOD/COD) is often used to assess the biodegradability of wastewater. For many textile effluents, this ratio is low, indicating that a significant portion of the organic load, including dyes like this compound, is not easily broken down by conventional biological treatment methods. csuohio.edu Treatment processes for dye-laden wastewater, such as electrocoagulation and oxidation, have demonstrated significant reductions in both COD and BOD, highlighting the contribution of these dyes to the initial oxygen demand. researchgate.net For instance, studies on general textile effluents have shown that treatment can reduce COD by over 76% and BOD by over 90%. epa.gov

Table 2: Typical Range of Oxygen Demand in Textile Wastewater

ParameterTypical Concentration Range (mg O₂/L)Significance
Chemical Oxygen Demand (COD)10 - 2,250+ frontiersin.orgIndicates high levels of organic and inorganic pollutants requiring chemical oxidation.
Biochemical Oxygen Demand (BOD)100 - 3,000 frontiersin.orgRepresents the oxygen needed by microbes to decompose organic waste, leading to oxygen depletion in water bodies.

Analytical Methodologies for C.i. Acid Brown 75 Quantification and Degradation Product Identification

Spectrophotometric Techniques for Dye Concentration Monitoring (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a fundamental and widely used technique for monitoring the concentration of C.I. Acid Brown 75 in aqueous solutions. researchgate.netfda.gov This method operates on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The amount of light absorbed (absorbance) is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert Law.

For this compound, the concentration is typically determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is reported to be in the range of 440-460 nm. ontosight.ai During decolorization studies, a decrease in the absorbance at this λmax indicates the breakdown of the dye's chromophore and a reduction in its concentration. researchgate.net By collecting samples at different time intervals during a treatment process and measuring their absorbance, a decolorization profile can be constructed. brieflands.com A full scan of the UV-Vis spectrum can also provide information about the formation of new intermediates, which may absorb light at different wavelengths. researchgate.net

Table 1: Illustrative UV-Vis Spectrophotometry Data for this compound Degradation This table demonstrates the typical data obtained during a decolorization experiment monitored by UV-Vis spectrophotometry. The reduction in absorbance at λmax corresponds to the removal of the dye.

Time (minutes)Initial Concentration (mg/L)Absorbance at λmax (450 nm)Decolorization Efficiency (%)
0501.2500%
30-0.87530%
60-0.50060%
90-0.18885%
120-0.06395%

Chromatographic Separation Techniques for Dye Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of this compound. basicmedicalkey.com It is often preferred over spectrophotometry for complex samples because it can separate the parent dye from impurities, isomers, and degradation byproducts before quantification. fda.goviultcs.org This capability provides a more accurate assessment of the dye's purity and its transformation during treatment processes.

In a typical HPLC setup, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their interactions with the stationary and mobile phases. basicmedicalkey.com For azo dyes, reverse-phase columns (like C18) are commonly used. scispace.com A detector, often a UV-Vis or photodiode array (PDA) detector, is placed at the end of the column to measure the components as they elute. iultcs.org Studies have shown that different commercial samples of Acid Brown 75 can exhibit varied compositions when analyzed by HPLC, revealing the presence of side products from the manufacturing process. iultcs.org More advanced systems may couple HPLC with a mass spectrometry (MS) detector (LC-MS), which allows for the identification of unknown components based on their mass-to-charge ratio. iultcs.orgscispace.com

Table 2: Typical HPLC System Parameters for Azo Dye Analysis This table outlines common conditions for the analysis of azo dyes like this compound using HPLC.

ParameterDescription
Column Reverse-phase C18 or C4 column. scispace.com
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). scispace.com
Detector UV-Visible or Photodiode Array (PDA) detector, monitoring at multiple wavelengths including the λmax of the dye. basicmedicalkey.comiultcs.org
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Injection Volume 10 - 20 µL.

Assessment of Mineralization and Decolorization Efficiency: COD and Total Organic Carbon (TOC) Measurement

Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize all organic compounds in a water sample to carbon dioxide and water. A significant reduction in COD indicates that the organic pollutants, including the dye and its intermediates, are being effectively mineralized. brieflands.comresearchgate.net

Total Organic Carbon (TOC) is a direct measure of the total amount of carbon bound in organic compounds within a sample. shimadzu.eu TOC analysis involves oxidizing the organic carbon to CO2, which is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector. shimadzu.euelgalabwater.com A decrease in TOC is a direct indicator of mineralization. researchgate.net In many degradation studies, the removal efficiencies of both COD and TOC are monitored to provide a comprehensive picture of the treatment process's effectiveness. gnest.orgnih.gov

Table 3: Example Data for Mineralization Assessment of Dye Wastewater This table shows hypothetical results from a degradation experiment, tracking both decolorization and mineralization over time.

Treatment Time (hours)Decolorization (%)TOC Removal (%)COD Removal (%)
0000
1852535
2985565
4>998288
6>999195

Identification of Degradation Intermediates and Final Products (General to dye degradation studies)

Identifying the intermediate compounds formed during the degradation of this compound is essential for understanding the degradation pathway and assessing the final toxicity of the treated effluent. Since Acid Brown 75 is a complex trisazo dye, its breakdown can produce a variety of smaller aromatic compounds. worlddyevariety.com

The primary techniques for this purpose are hyphenated chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net These methods first separate the complex mixture of degradation products and then provide mass spectral data for each component, which allows for their structural elucidation and identification. iultcs.orgresearchgate.net For azo dyes, a common initial degradation step is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of various aromatic amines. smolecule.com Further oxidation or degradation of these amines can produce smaller organic acids, and ultimately, complete mineralization results in the formation of CO2, water, and inorganic ions. researchgate.net

Table 4: Common Intermediates Identified in Azo Dye Degradation Studies This table lists examples of intermediate compounds that are generally formed during the breakdown of various azo dyes.

Compound ClassExample Intermediates
Aromatic Amines Aniline, Nitroaniline, Naphthylamine derivatives
Phenolic Compounds Phenol (B47542), Resorcinol (B1680541), Hydroquinone
Naphthalene Derivatives Naphthalenesulfonic acids, Hydroxynaphthalene derivatives
Organic Acids Phthalic acid, Benzoic acid, Formic acid, Acetic acid
Final Products (Mineralization) Carbon Dioxide (CO2), Water (H2O), Sulfate (SO4²⁻), Nitrate (NO3⁻)

Theoretical and Computational Investigations of C.i. Acid Brown 75

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of dye molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard and powerful computational method in dye chemistry due to its favorable balance between accuracy and computational cost. dergipark.org.tr DFT calculations are centered on the electron density of a system to determine its properties. physchemres.org In the study of azo dyes, DFT is widely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the dye molecule. This includes calculating bond lengths, bond angles, and dihedral angles. dergipark.org.tricontechjournal.com

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the molecular structure. icontechjournal.com

Determine Thermodynamic Parameters: Compute properties such as total electronic energy, enthalpy, and Gibbs free energy to assess the stability of different isomers or conformers. nih.gov

For azo dyes, DFT calculations are often performed using hybrid functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), to achieve reliable results for both ground and excited states. dergipark.org.trnih.gov

The electronic structure of a dye molecule is key to understanding its color, stability, and chemical reactivity. DFT is used to analyze the distribution of electrons and the energies of molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. icontechjournal.comresearchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to predict global reactivity. These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions. researchgate.nettandfonline.com

Table 1: Key Quantum Chemical Parameters Derived from DFT and Their Significance. These parameters are routinely calculated for azo dyes to predict their reactivity.
ParameterFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Ionization Potential (I)-EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)-ELUMOThe energy released when an electron is added to a molecule. tandfonline.com
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the molecule's ability to attract electrons. researchgate.nettandfonline.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. researchgate.nettandfonline.com
Softness (σ)1 / ηThe reciprocal of hardness; indicates a higher tendency to react. researchgate.nettandfonline.com
Electrophilicity Index (ω)χ² / (2η)Measures the energy stabilization when the system acquires additional electronic charge. researchgate.net

Computational Modeling of Adsorption Interactions

The removal of dyes from industrial wastewater is a significant environmental concern, and adsorption is a widely used treatment method. Computational modeling provides molecular-level insights into how dye molecules like C.I. Acid Brown 75 interact with adsorbent surfaces.

DFT calculations are a powerful tool for investigating the mechanisms of dye adsorption onto various materials. researchgate.netnih.gov By modeling the interaction between the dye molecule and the adsorbent surface, researchers can identify the most stable adsorption configurations and the nature of the binding forces. researchgate.net For instance, studies on the adsorption of this compound onto kaolinite (B1170537) clay have been performed. researchgate.netresearchgate.net

Theoretical studies using DFT can elucidate:

Binding Sites: Identifying the specific atoms or functional groups on both the dye and the adsorbent that are involved in the interaction.

Interaction Energies: Calculating the strength of the adsorption, which helps to distinguish between physical adsorption (physisorption), driven by weaker van der Waals forces, and chemical adsorption (chemisorption), involving stronger covalent or electrostatic bonds. tandfonline.com

Types of Interactions: Revealing the dominant forces, such as hydrogen bonding, π-π stacking, and electrostatic attractions, that stabilize the dye-adsorbent complex. researchgate.netrsc.org

In the case of this compound and an adsorbent like kaolinite, DFT could model the interactions between the dye's sulfonate (-SO₃⁻) and hydroxyl (-OH) groups and the active sites on the clay surface. Experimental studies have shown that the adsorption of Acid Brown 75 onto kaolinite is highly dependent on pH, with higher adsorption in acidic solutions, suggesting that electrostatic interactions play a crucial role. researchgate.net

Table 2: Summary of Experimental Adsorption Findings for this compound on Kaolinite.
ParameterFindingReference
AdsorbentKaolinite Clay researchgate.net
Effect of pHAdsorption capacity is higher in acidic solutions than in basic ones. Maximum adsorption was observed at pH 1.0. researchgate.net
Maximum Adsorption Capacity (Q₀)69.06 mg/g (at pH 5.6, 303 K) researchgate.net
Kinetic ModelThe adsorption process is best described by the pseudo-second-order rate model. researchgate.net
Diffusion MechanismThe removal rate is influenced by both external mass transfer and intra-particle diffusion. researchgate.net
Isotherm ModelExperimental data fit well with Langmuir and Tempkin isotherm equations. researchgate.net

Computational Studies on Degradation Mechanisms

Advanced Oxidation Processes (AOPs) and electrochemical methods are effective for breaking down persistent organic pollutants like azo dyes into less harmful substances. Computational studies are vital for unraveling the complex reaction mechanisms involved in these degradation processes.

DFT calculations can be used to model the degradation of azo dyes initiated by highly reactive species, such as the hydroxyl radical (•OH), which is a key oxidant in many AOPs. rsc.orgjst.go.jp These computational studies can map out the entire potential energy surface (PES) of the reaction.

Key aspects investigated through modeling include:

Initial Attack Sites: Identifying the most likely positions on the dye molecule for an initial attack by an oxidizing agent. For azo dyes, this could be the azo linkage (-N=N-), aromatic rings, or other functional groups. rsc.orgacs.org

Reaction Intermediates: Characterizing the structure and stability of transient species formed during the degradation process.

Transition States: Locating the transition state structures and calculating their energies. The energy of the transition state determines the activation energy barrier of a reaction step, which is crucial for understanding the reaction kinetics. acs.org

Degradation Pathways: By connecting reactants, intermediates, and products through transition states, the most energetically favorable reaction pathways can be determined. Studies on other azo dyes have shown that •OH radical attack can lead to the cleavage of the C-N or N-N bonds in the chromophore. acs.org

Experimental studies have investigated the degradation of this compound using AOPs (UV/O₃/H₂O₂) and electro-oxidation, demonstrating that these methods can achieve significant mineralization of the dye. researchgate.netnmlindia.org Computational modeling could further clarify the specific byproducts formed and the sequence of bond-breaking events during these processes.

Table 3: Investigated Degradation Methods for this compound.
Degradation TechniqueKey FindingsReference
Advanced Oxidation (UV/O₃/H₂O₂)Near complete mineralization of the dye is achievable. The addition of H₂O₂ was found to increase mineralization efficiency. nmlindia.org
Electro-oxidationAchieved around 60% mineralization. Consumes significantly less power than the UV/O₃/H₂O₂ process. researchgate.netnmlindia.org

Thermochemical and Kinetic Studies of Degradation Reactions

The environmental persistence and potential toxicity of azo dyes like this compound have prompted investigations into their degradation pathways. Thermochemical and kinetic studies are crucial for understanding the mechanisms and efficiencies of various degradation processes. While comprehensive theoretical studies focused solely on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on similar dyes and related degradation processes.

Theoretical investigations into the degradation of azo dyes often employ quantum chemistry calculations to elucidate reaction mechanisms at a molecular level. These studies can predict the activation energies and reaction enthalpies for various degradation pathways, such as cleavage of the azo bond (-N=N-), hydroxylation of aromatic rings, and oxidation of other functional groups. For instance, in sonochemical degradation, it has been shown that hydroxyl radicals are the primary reactive species that attack azo dyes. researchgate.net A computational study would model the interaction of a hydroxyl radical with the this compound molecule to identify the most likely sites of attack and the energy barriers associated with these reactions.

Kinetic studies of this compound degradation have been primarily experimental, focusing on its removal from aqueous solutions. The kinetics of adsorption, a key process in many water treatment technologies, have been described using models like the pseudo-second-order rate model. researchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.

Furthermore, the influence of environmental parameters on degradation kinetics is significant. The adsorption capacity and removal rate of this compound are highly dependent on factors such as pH and temperature. For example, the adsorption of this compound onto kaolinite is more favorable in acidic conditions. researchgate.net An increase in temperature can also affect the kinetics, with studies on similar anionic dyes showing that the adsorption process can be endothermic. semanticscholar.org

Table 1: Kinetic Models and Parameters for this compound Degradation

Kinetic ModelDescriptionRelevance to this compound
Pseudo-second-order Assumes the rate-limiting step is chemical sorption involving valency forces through the sharing or exchange of electrons.The adsorption of this compound has been shown to be well-described by this model. researchgate.net
Intra-particle diffusion Describes the transport of the adsorbate from the exterior to the interior sites of the adsorbent particles.Found to be a significant rate-controlling step in the removal of this compound. researchgate.net

Computational Nuclear Magnetic Resonance (NMR) and Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods are particularly valuable for confirming chemical structures, understanding electronic transitions, and resolving ambiguities in experimental data.

Computational NMR prediction involves calculating the magnetic shielding tensors of nuclei within a molecule to predict their chemical shifts (¹H, ¹³C, etc.). Density Functional Theory (DFT) is a common method for this purpose, with functionals like B3LYP and basis sets such as 6-311+G(d,p) being frequently employed for organic molecules. Such calculations can help in the complete assignment of complex NMR spectra and can be used to distinguish between different isomers or tautomers that may exist in solution. For this compound, predicted ¹H and ¹³C NMR data are available, although the specific computational methods used are not always detailed in commercial databases. guidechem.com

The prediction of other spectroscopic properties, such as UV-Vis absorption spectra, is also a key area of computational investigation. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum. griffith.edu.au These calculations can provide insights into the nature of the electronic transitions, for example, identifying them as π→π* or n→π* transitions associated with the chromophoric azo group and aromatic rings of the dye. The maximum absorption wavelength for this compound is reported to be in the range of 440-460 nm. ontosight.ai Computational models can simulate this absorption and study how it is affected by factors like solvent polarity. griffith.edu.au

Moreover, computational studies can be instrumental in resolving discrepancies between different experimental spectral data or between experimental and predicted data. For instance, if an experimental NMR spectrum does not match the predicted one, computational modeling can explore the effects of solvent, pH, or the presence of different conformers to explain the observed differences.

Table 2: Predicted Spectroscopic Properties of this compound

Spectroscopic TechniquePredicted DataNotes
¹H NMR Predicted spectrum available.Specific chemical shifts depend on the computational method and solvent model used. guidechem.com
¹³C NMR Predicted spectrum available.Can be used to identify all unique carbon environments in the molecule. guidechem.com
UV-Vis Spectroscopy λmax ~440-460 nmThis corresponds to the electronic transitions within the chromophore of the dye molecule. ontosight.ai

Application Oriented Research of C.i. Acid Brown 75 in Material Sciences

Interaction Mechanisms with Textile Fibers

The efficacy of C.I. Acid Brown 75 as a textile colorant is fundamentally linked to its interaction with the molecular structure of the fibers. As an acid dye, it is water-soluble and anionic, containing acidic groups like sulfonic acid (-SO3H). guidechem.comiosrjournals.orgprimachemicals.comdyestuffscn.com This characteristic is key to its ability to dye protein and polyamide fibers.

Dyeing of Wool, Silk, and Nylon with Acid Dyes

This compound is widely used for dyeing protein fibers, such as wool and silk, and synthetic polyamides like nylon. smolecule.comontosight.aiiosrjournals.orgmolkem.commade-in-china.com The process typically involves applying the dye from an acidic aqueous solution, often referred to as a dye bath. iosrjournals.orgvulcanchem.com

The general mechanism involves the protonation of the amino groups (-NH2) present in the polymer chains of wool, silk, and nylon under acidic conditions. This creates positively charged sites (–NH3+) on the fiber. iosrjournals.org The anionic dye molecules (D-SO3−) are then attracted to these cationic sites, leading to the fixation of the dye to the fiber through an ionic bond. iosrjournals.orgprimachemicals.com The dyeing process is usually carried out at elevated temperatures, often at the boil, to facilitate the diffusion and penetration of the dye molecules into the fiber structure. vulcanchem.comsdc.org.uk The result is a range of brown shades on these textiles. ontosight.aiontosight.ai

Investigation of Dye-Fiber Bonding Mechanisms (e.g., Hydrogen Bonding, Van der Waals Forces)

Ionic Bonding: This is the principal force of attraction. In an acidic dye bath, the amino groups of the fibers (wool, silk, nylon) become protonated (positively charged), creating sites for the negatively charged anionic dye molecules to form strong electrostatic bonds. iosrjournals.orgprimachemicals.comsdc.org.uk

Hydrogen Bonding: Acid dyes, including this compound, have groups capable of forming hydrogen bonds. These bonds can form between the dye molecule and the peptide groups (-CONH-) in wool and silk, or the amide groups in nylon, contributing to the dye's affinity for the fiber. iosrjournals.orgdynexindustries.com

The combination of these bonding mechanisms results in the effective and relatively permanent coloration of the textile material. guidechem.com

Factors Affecting Dye Uptake and Exhaustion in Dyeing Processes (e.g., pH, Temperature)

The efficiency of the dyeing process, measured by dye uptake (the amount of dye absorbed by the fiber) and exhaustion (the percentage of dye removed from the dye bath), is controlled by several factors. capes.gov.brnih.gov

pH: The pH of the dye bath is the most critical variable. capes.gov.br An acidic environment (typically pH 2-6) is necessary to protonate the amino groups in the fibers, which creates the cationic sites required for ionic bonding with the anionic dye. iosrjournals.orgvulcanchem.com Research on the adsorption of acid dyes shows that the adsorption capacity is generally higher in acidic solutions compared to basic ones. researchgate.net For this compound, dyeing is conducted under acidic conditions to ensure optimal dye uptake. dyestuffscn.com

Temperature: Elevated temperatures, often between 80-100°C, are used in the dyeing process. vulcanchem.com Increased temperature swells the fiber structure, which increases the rate of dye diffusion from the surface into the interior of the fiber. It also provides the necessary energy to overcome the activation energy barrier for the dyeing reaction, leading to better dye penetration and fixation. sdc.org.uk

Electrolytes: The addition of electrolytes, such as sodium chloride, can influence the rate of dye uptake. iosrjournals.org Electrolytes help to screen the charges and can promote the aggregation of dye molecules, which can affect the levelness and exhaustion of the dyeing.

Colorfastness and Durability Studies in Dyed Materials

Colorfastness refers to the resistance of a dyed material to fading or running when exposed to various conditions such as washing, rubbing, and light. molkem.com this compound generally exhibits good to excellent fastness properties, making it suitable for applications where color durability is important. ontosight.aiguidechem.com

Assessment of Washing Fastness

Washing fastness is a measure of how well a dyed textile retains its color after repeated laundering. It is typically assessed on a scale of 1 to 5, where 5 represents excellent fastness. For this compound, various sources report good washing fastness ratings.

SourceWashing Fastness Rating (1-5 Scale)
Source dyestuffscn.com4
Source krishnadyes.net4
Source hirenenterprises.com3
Source made-in-china.com5

The data indicates that the washing fastness of this compound is generally rated as good to excellent.

Assessment of Rubbing Fastness

Rubbing fastness measures the resistance of the color to transfer from the dyed fabric onto another surface by rubbing. It is evaluated for both dry and wet conditions, also on a 1 to 5 scale.

SourceFastness TypeRating (1-5 Scale)
Source dyestuffscn.comDry Rubbing4-5
Wet Rubbing4-5
Source chem-leather.comDry Rub Fastness4
Wet Rub Fastness3-4

The reported values show that this compound possesses good to very good resistance to both dry and wet rubbing.

Evaluation of Lightfastness

The lightfastness of a dye, its resistance to fading upon exposure to light, is a critical performance parameter in material sciences, directly impacting the longevity and aesthetic appeal of dyed materials. For this compound, lightfastness evaluations reveal varied performance depending on the substrate and testing standards. Research indicates that its performance can range from poor to good. ontosight.ai

The lightfastness is typically evaluated using standardized tests, such as the Xenotest or methods outlined by the International Organization for Standardization (ISO), and rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). si.edu The chemical structure of the dye and its interaction with the substrate are primary factors influencing its stability when exposed to light. si.edu Dyes with higher light stability often exhibit a constant rate of fading (classified as Type III), whereas more sensitive dyes may fade rapidly initially before the rate slows (Type II). si.edu

In the context of this compound, specific evaluations have yielded different ratings. For instance, when applied to leather, it has been described as having "good lightfastness". ontosight.ai However, other studies provide more quantitative but less favorable results. One evaluation on chromside leather reported a lightfastness rating of 2-3 on the Blue Wool Scale. scribd.com Another source gives it a general rating of 6, while a comparative study lists its lightfastness as "poor" relative to other acid dyes like Acid Brown 58, which is noted for its superior performance. made-in-china.com

These discrepancies highlight the influence of the substrate and the specific conditions of application and testing on the ultimate lightfastness of the dyed material.

Table 1: Lightfastness Ratings of this compound on Various Substrates

Substrate Lightfastness Rating Source
General Application 6 made-in-china.com
Chromside Leather 2-3 scribd.com
Leather Good ontosight.ai

Evaluation of Perspiration Fastness

Perspiration fastness measures a dye's resistance to color change and staining when exposed to simulated human perspiration, which can be acidic or alkaline. This is a crucial parameter for textiles and leather goods that come into contact with skin. The evaluation is typically conducted according to standardized methods like ISO 105-E04 or AATCC Test Method 15. pjsir.orgekb.eg During these tests, a dyed sample is treated with two different solutions—one acidic and one alkaline—to simulate sweat, and the change in color and the degree of staining on adjacent undyed fabrics are assessed using a grey scale. pjsir.org

For products to meet certain ecological standards, such as the EU Ecolabel, a color fastness to perspiration (both acid and alkaline) of at least level 3-4 (on a scale of 1 to 5) is often required for both color change and staining. europa.eu

Research on this compound shows specific performance in this area. One study, using the ISO 105 A03 grey-scale for classification, reported a perspiration fastness rating of 1 for staining. scribd.com This indicates a high degree of color transfer to other materials when exposed to perspiration. This performance level is significantly lower than that of other dyes, such as Acid Brown 282, which is reported to have moderate perspiration fastness with a rating of ISO 4-5. The results suggest that materials dyed with this compound may be susceptible to bleeding or staining under conditions of perspiration.

Table 2: Perspiration Fastness of this compound

Test Method Property Assessed Rating Source

Influence of Dye Structure Modifications on Application Performance

The application performance of a dye is intrinsically linked to its molecular structure. For this compound, a trisazo dye, its complex aromatic structure is fundamental to its color and dyeing properties. worlddyevariety.com Modifications to this structure, or the selection of dyes with different structures, can significantly influence performance characteristics like substrate affinity, fastness, and color yield.

The structure of this compound allows for broader compatibility with protein fibers like wool and leather, which is likely due to hydrophobic interactions from its aromatic backbone in addition to ionic bonding. worlddyevariety.com This contrasts with a dye like C.I. Acid Brown 58, whose structure is specialized for polyamide fibers due to a higher concentration of sulfonic acid groups that form strong ionic bonds with the amino groups in nylon. This comparison illustrates how structural differences—specifically the nature and number of functional groups—dictate a dye's optimal substrate and performance.

Even minor structural modifications can lead to significant changes in performance. Research in other dye classes has shown that the insertion of a single phenyl ring into a dye's molecular framework can dramatically improve its efficiency and properties. nccr-must.ch The general principle is that the dye's structure governs key intermolecular forces, such as van der Waals forces and hydrogen bonding, as well as its potential for aggregation, which in turn affects its application performance. researchgate.net

Furthermore, the performance of a dye system can be modified by compounding it with other dyes or auxiliaries. For example, combining weak acid dyes with metal-complex dyes can create a synergistic effect, improving the exhaustion rate and the color fastness on fibers like polyamide. google.com The unique molecular structure of this compound is what provides its characteristic color and fastness properties, and any modification, whether to the dye molecule itself or the dyeing system, can be leveraged to tune its performance for specific material science applications. smolecule.com

Future Research Directions and Unaddressed Challenges in C.i. Acid Brown 75 Studies

Development of Novel and Sustainable Treatment Technologies for Industrial Effluents

The textile and leather industries are significant contributors to water pollution, with effluents often containing high concentrations of dyes like C.I. Acid Brown 75. frontiersin.org Current treatment methods, while varied, often have limitations in terms of efficiency, cost, and environmental friendliness. csuohio.edu Therefore, a critical area of future research is the development of innovative and sustainable technologies for treating industrial wastewater laden with this dye.

Several promising avenues exist for future research in this area. The exploration of hybrid technologies, which combine physical, chemical, and biological processes, is gaining traction for its potential to achieve higher decontamination rates than single methods. frontiersin.orgiwaponline.com For instance, combining advanced oxidation processes (AOPs) with biological treatments could enhance the biodegradability of the dye before subsequent microbial degradation. iwaponline.com Research into novel adsorbents, particularly those derived from low-cost agricultural or industrial wastes, presents a sustainable option for dye removal. mdpi.com Further investigation into the efficacy of various microbial strains, including bacteria, fungi, and algae, for the biodegradation of this compound is also warranted, as biological methods are generally considered more economical and environmentally benign. csuohio.edumdpi.com

Treatment TechnologyPotential AdvantagesResearch Focus
Hybrid Systems (e.g., AOP + Biological) Enhanced degradation efficiency, mineralization of dye molecules. frontiersin.orgiwaponline.comOptimization of process parameters, understanding synergistic effects.
Novel Adsorbents Cost-effective, sustainable, potential for regeneration. mdpi.comresearchgate.netDevelopment of new adsorbent materials from waste, improving adsorption capacity.
Advanced Biological Treatments Environmentally friendly, low operational cost, potential for complete mineralization. csuohio.edumdpi.comScreening and genetic engineering of microorganisms, optimizing bioreactor design.
Membrane Filtration High removal efficiency, potential for water reuse. frontiersin.orgiwaponline.comDevelopment of fouling-resistant membranes, cost reduction.
Enzymatic Degradation High specificity, mild reaction conditions. mdpi.comEnzyme immobilization techniques, improving enzyme stability and reusability.

Advanced Environmental Monitoring and Risk Assessment Methodologies

Effective management of this compound requires robust methods for monitoring its presence in the environment and accurately assessing the associated risks. ontosight.ai While some studies have touched upon its environmental and health implications, a comprehensive understanding of its long-term effects is still lacking. ontosight.ai

Future research should focus on developing more sensitive and selective analytical techniques for the detection and quantification of this compound and its degradation products in various environmental matrices, such as water, soil, and sediment. researchgate.net This includes the development of advanced spectrophotometric and chromatographic methods. researchgate.net Furthermore, there is a need for more comprehensive risk assessment studies that evaluate the potential ecological and human health impacts of this dye. environmentclearance.nic.inhealth.mil This involves not only assessing the toxicity of the parent dye but also its metabolic byproducts, which can sometimes be more hazardous. smolecule.com Long-term monitoring programs are essential to understand the environmental fate and transport of this compound and to evaluate the effectiveness of implemented treatment technologies. ontosight.ai

Predictive Computational Modeling for Design and Optimization of Dye Processes and Treatments

Computational modeling presents a powerful tool for understanding and optimizing the processes related to this compound, from its synthesis and application to its treatment. ethernet.edu.et The use of modeling can help in predicting the behavior of the dye under different conditions, thereby aiding in the design of more efficient and sustainable processes.

A significant area for future research is the development and application of quantitative structure-activity relationship (QSAR) models to predict the physical, chemical, and toxicological properties of this compound and related azo dyes. canada.ca However, the applicability of existing QSAR models to complex dyes needs careful evaluation. canada.ca Neural network models have shown promise in predicting the decoloration process of this compound, and further refinement of these models could lead to better process control and optimization. researchgate.net For instance, a neural network model was developed to predict the decolorization of Acid Brown 75 and other dyes, showing good correlation between predicted and real values. researchgate.net Additionally, computational fluid dynamics (CFD) can be employed to model and optimize the dyeing process itself, potentially leading to reduced dye consumption and waste generation. ethernet.edu.et The development of models that can accurately predict the performance of different wastewater treatment technologies for this compound removal would also be highly beneficial for process design and selection. researchgate.net

Integration of Multidisciplinary Approaches for Holistic Understanding

A comprehensive understanding of the challenges posed by this compound requires an integrated, multidisciplinary approach that combines expertise from chemistry, biology, environmental science, and engineering. ufsc.br Such an approach can provide a more complete picture of the dye's lifecycle and its interactions with the environment.

Q & A

Q. What criteria should guide the selection of control groups in studies comparing this compound with alternative dyes?

  • Methodological Answer : Define controls using PICO framework (Population: substrate type; Intervention: dye concentration; Comparison: industry-standard dyes; Outcome: colorfastness). Ensure controls match experimental groups in pH, temperature, and substrate pretreatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.